
N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide is an organic compound that belongs to the class of phenylpyrroles This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide typically involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature and prevent side reactions . The resulting intermediate is then reacted with methylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Methyl(1H-imidazol-1-yl)amino)phenyl)acetamide
- N-(2-(Methyl(1H-pyrazol-1-yl)amino)phenyl)acetamide
- N-(2-(Methyl(1H-pyrrol-2-yl)amino)phenyl)acetamide
Uniqueness
N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Número CAS |
87948-05-8 |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
N-[2-[methyl(pyrrol-1-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H15N3O/c1-11(17)14-12-7-3-4-8-13(12)15(2)16-9-5-6-10-16/h3-10H,1-2H3,(H,14,17) |
Clave InChI |
NZUFRNKFAABWFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1N(C)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



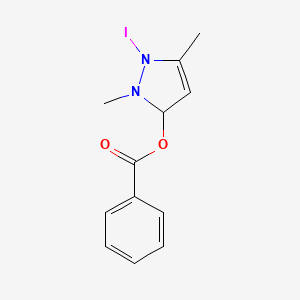
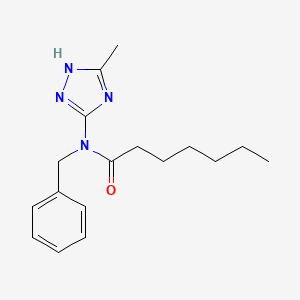
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
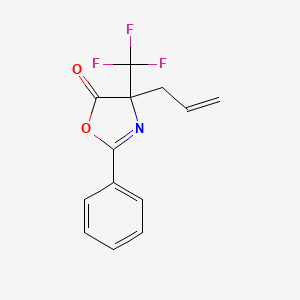
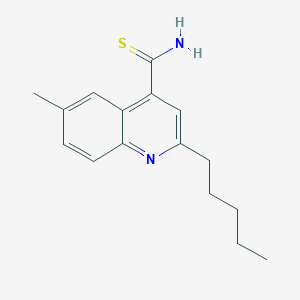
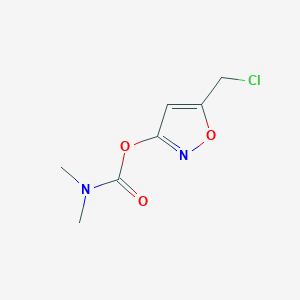
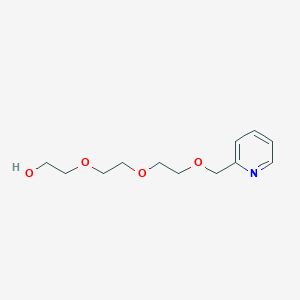
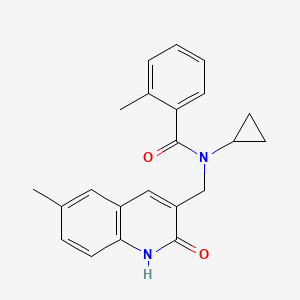
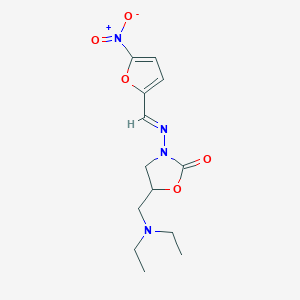
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)


